molecular formula C22H23BrN2O3S B11366983 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide

Cat. No.: B11366983
M. Wt: 475.4 g/mol
InChI Key: XPILSCDXRAVFFI-UHFFFAOYSA-N
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Description

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dibenzo-thiazine core and a cyclohexenyl ethyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the dibenzo-thiazine core.

    Oxidation: Conversion of the thiazine sulfur to its dioxido form.

    Acetamide Formation: Coupling of the cyclohexenyl ethyl group with the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the dioxido-thiazine core.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions at the bromine site.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of de-brominated analogs.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving thiazine derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated dibenzo-thiazine core may interact with specific binding sites, while the cyclohexenyl ethyl acetamide moiety may modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide lies in its combination of the brominated dibenzo-thiazine core with the cyclohexenyl ethyl acetamide moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H23BrN2O3S

Molecular Weight

475.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide

InChI

InChI=1S/C22H23BrN2O3S/c23-17-10-11-20-19(14-17)18-8-4-5-9-21(18)29(27,28)25(20)15-22(26)24-13-12-16-6-2-1-3-7-16/h4-6,8-11,14H,1-3,7,12-13,15H2,(H,24,26)

InChI Key

XPILSCDXRAVFFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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